



# **HPLC** analytical method for N-Cyclopropyl **Bimatoprost quantification**

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Compound of Interest		
Compound Name:	N-Cyclopropyl Bimatoprost	
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An Application Note and Protocol for the Quantification of N-Cyclopropyl Bimatoprost using a Stability-Indicating HPLC Method

## **Application Note**

Introduction

**N-Cyclopropyl Bimatoprost** is a synthetic prostamide and a structural analog of Bimatoprost, a compound widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[1][2] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quantification in bulk drug substances and finished pharmaceutical products. This ensures product quality, safety, and efficacy. This document details a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination of N-Cyclopropyl Bimatoprost.

While a specific, validated method for **N-Cyclopropyl Bimatoprost** is not widely published, methods for its parent compound, Bimatoprost, are well-established.[1][3][4][5] The method described herein is adapted from validated, stability-indicating HPLC methods for Bimatoprost and is expected to be highly suitable for N-Cyclopropyl Bimatoprost with appropriate validation. The N-cyclopropyl modification is a minor structural change that is unlikely to require significant deviation from the chromatographic conditions established for Bimatoprost. The method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.[3][5]



#### **Principle**

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[3][4] **N-Cyclopropyl Bimatoprost**, being a relatively non-polar molecule, will be retained on the column and then eluted by the organic mobile phase. Separation from impurities and degradation products is achieved based on their differential partitioning between the stationary and mobile phases. Quantification is performed by ultraviolet (UV) detection, typically at a wavelength of approximately 210 nm, where the molecule exhibits significant absorbance.[1][3][6]

## **Experimental Protocols**

1. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and operating conditions. These are based on established methods for Bimatoprost and serve as a robust starting point for the analysis of **N-Cyclopropyl Bimatoprost**.[1][3][4]



Parameter	Recommended Specification	
HPLC System	Quaternary or Binary Pump HPLC system with UV/Vis or PDA Detector	
Column	XBridge C18, 150 mm x 4.6 mm, 3.5 μm particle size (or equivalent C18 column)[3]	
Mobile Phase	Isocratic mixture of Water, Methanol, and Acetic Acid (52:48:0.1 v/v/v)[3]	
Flow Rate	1.0 mL/min[1][7]	
Column Temperature	40 °C[3]	
Detector Wavelength	210 nm[1][3][6]	
Injection Volume	10 μL[1]	
Run Time	Approximately 15 minutes (adjust as needed to ensure elution of all components)	
Diluent	Mobile Phase or a mixture of Water:Acetonitrile (50:50 v/v)	

#### 2. Preparation of Solutions

- Standard Stock Solution (e.g., 500 µg/mL):
  - Accurately weigh approximately 25 mg of N-Cyclopropyl Bimatoprost reference standard.
  - Transfer to a 50 mL volumetric flask.
  - Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.
  - Allow the solution to cool to ambient temperature.
  - Make up to the mark with diluent and mix thoroughly.
- Working Standard Solutions (e.g., 5-50 μg/mL):

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- Prepare a series of at least five working standard solutions by making appropriate serial dilutions of the Standard Stock Solution with the diluent.
- These solutions will be used to construct the calibration curve.
- Sample Preparation (from a formulated product, e.g., ophthalmic solution):
  - Accurately transfer a volume of the formulation equivalent to a known amount of N-Cyclopropyl Bimatoprost into a volumetric flask.
  - Dilute with the diluent to obtain a theoretical final concentration within the calibration range (e.g., 20 μg/mL).[1]
  - Sonicate for 10 minutes to ensure complete extraction and mixing.[4]
  - $\circ$  Filter the solution through a 0.45  $\mu m$  nylon or PVDF syringe filter prior to injection into the HPLC system.[3]
- 3. Method Validation Parameters (Summary)

This method should be validated according to ICH Q2(R1) guidelines. The following table summarizes key validation parameters and typical acceptance criteria based on analogous methods for Bimatoprost.



Validation Parameter	Description	Typical Acceptance Criteria
Specificity/Selectivity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix components).[1][5]	The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should pass when using a PDA detector. Degradation products should be well-resolved from the main peak.[3]
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations are used.[4]	Correlation coefficient $(r^2) \ge 0.999.[1][4]$
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]	Typically 80% to 120% of the test concentration for assay. For linearity, a broader range such as 6-18 μg/mL may be used.[1]
Accuracy (% Recovery)	The closeness of the test results to the true value.  Determined by spiking a known amount of analyte into a placebo matrix at different concentration levels (e.g., 50%, 100%, 150%).[1]	Mean recovery should be within 98.0% to 102.0%.[1]



Precision (Repeatability & Intermediate)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.  Expressed as %RSD.[1]	Repeatability (intra-day precision) and Intermediate Precision (inter-day): Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically determined based on a signal-to-noise ratio of 10:1.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]	The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. [1]

#### 4. Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the **N-Cyclopropyl Bimatoprost** drug substance.[3][5] The drug is subjected to stress conditions to produce degradation products.

- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 24 hours.





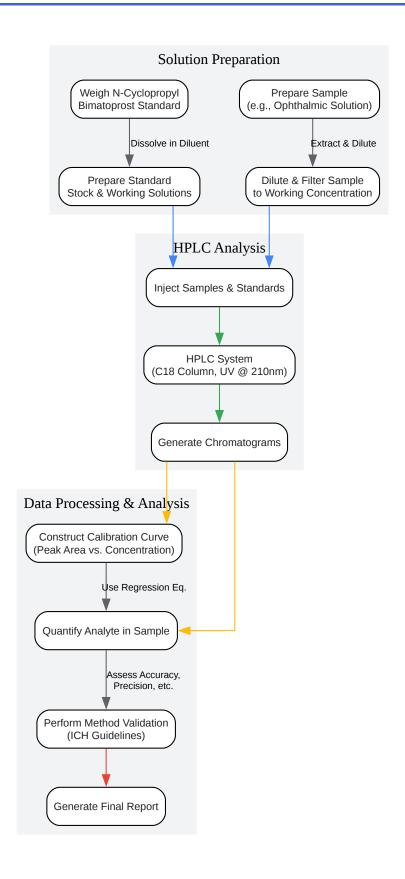


- Oxidative Degradation: Treat the drug solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.[3][4]
- Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[4]
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) and/or sunlight for an extended period.

After exposure, samples are diluted to a suitable concentration and analyzed. The chromatograms are evaluated to ensure that the degradation product peaks are well-separated from the main **N-Cyclopropyl Bimatoprost** peak.

### **Visualizations**





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Caption: Workflow for N-Cyclopropyl Bimatoprost quantification by HPLC.



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